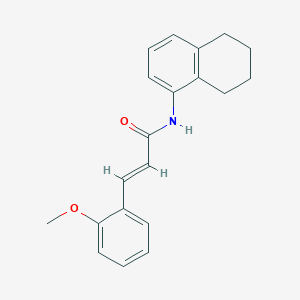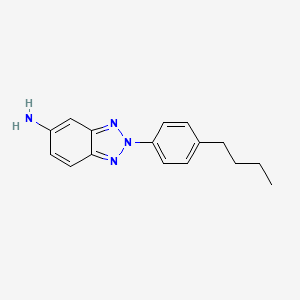
N-(2-bromophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide
Descripción general
Descripción
N-(2-bromophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide, commonly known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. BPTB belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of BPTB is not fully understood. However, it has been suggested that BPTB exerts its biological effects by modulating various signaling pathways involved in inflammation, pain, and cancer growth. BPTB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. BPTB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
BPTB has been found to exhibit various biochemical and physiological effects. In animal models of inflammation, BPTB has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BPTB has also been found to reduce pain sensitivity in animal models of pain. In cancer cells, BPTB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTB has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. BPTB has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective compound for research. However, there are also some limitations to using BPTB in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, BPTB has not been extensively studied in humans, making it unclear whether its biological effects observed in animal models will translate to human subjects.
Direcciones Futuras
There are several future directions for research on BPTB. One potential area of research is the development of BPTB derivatives with improved pharmacological properties. Another area of research is the investigation of BPTB's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to elucidate the precise mechanism of action of BPTB and to determine its safety and efficacy in human subjects.
Aplicaciones Científicas De Investigación
BPTB has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. BPTB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2OS/c1-3-10-19-21(16-12-6-5-7-13-16)24-22(27-19)25(20(26)11-4-2)18-15-9-8-14-17(18)23/h5-9,12-15H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWFQSUEQMLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=CC=C2Br)C(=O)CCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-2-methylphenyl)-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4793329.png)
![methyl [5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4793333.png)

![N-(2-methoxy-5-methylphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4793346.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4793364.png)
![2-[(2-chlorobenzylidene)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4793388.png)
![2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4793391.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4793400.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4793403.png)
![N-(5-chloro-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4793414.png)
![2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline](/img/structure/B4793422.png)
![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)cyclopropanecarboxamide](/img/structure/B4793429.png)